3-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione

Regioisomerism Scaffold-based drug discovery Chemokine receptor pharmacology

3-[1-(9H-Xanthene-9-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione (CAS 2034291-93-3, molecular formula C21H18N2O5, molecular weight 378.38 g/mol) is a heterocyclic small molecule that integrates a 9H-xanthene-9-carbonyl group, a pyrrolidine ring, and an oxazolidine-2,4-dione core within a single scaffold. The compound is commercially supplied at a purity of ≥95% for research use and is cataloged within the pyrrolidine and oxazolidine chemical families.

Molecular Formula C21H18N2O5
Molecular Weight 378.384
CAS No. 2034291-93-3
Cat. No. B2557292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
CAS2034291-93-3
Molecular FormulaC21H18N2O5
Molecular Weight378.384
Structural Identifiers
SMILESC1CN(CC1N2C(=O)COC2=O)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
InChIInChI=1S/C21H18N2O5/c24-18-12-27-21(26)23(18)13-9-10-22(11-13)20(25)19-14-5-1-3-7-16(14)28-17-8-4-2-6-15(17)19/h1-8,13,19H,9-12H2
InChIKeyLMYMVCLVTONBMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[1-(9H-Xanthene-9-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione (CAS 2034291-93-3) Procurement-Grade Characterization and In-Class Positioning


3-[1-(9H-Xanthene-9-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione (CAS 2034291-93-3, molecular formula C21H18N2O5, molecular weight 378.38 g/mol) is a heterocyclic small molecule that integrates a 9H-xanthene-9-carbonyl group, a pyrrolidine ring, and an oxazolidine-2,4-dione core within a single scaffold . The compound is commercially supplied at a purity of ≥95% for research use and is cataloged within the pyrrolidine and oxazolidine chemical families . Its structural architecture distinguishes it from the clinically used xanthine oxidase inhibitors allopurinol, febuxostat, and topiroxostat, each of which has well-characterized Ki values (e.g., febuxostat Ki = 0.6 nM; topiroxostat Ki = 5.7 nM) [1]. Notably, this compound shares an identical molecular formula (C21H18N2O5) with the known CCR3 antagonist SB 328437 (CAS 247580-43-4), yet the two are regioisomers with distinct three-dimensional topologies and target engagement profiles .

Why 3-[1-(9H-Xanthene-9-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione Cannot Be Replaced by Generic In-Class Analogs


Compounds within the oxazolidine-2,4-dione and xanthene-carbonyl-pyrrolidine chemical space exhibit profound divergence in biological target engagement depending on the nature and position of the substituent attached to the pyrrolidine nitrogen. For example, the parent 3-(pyrrolidin-3-yl)oxazolidine-2,4-dione scaffold has been reported as a precursor for DPP-4 inhibitors and kinase-targeting agents, while replacement of the xanthene-9-carbonyl group with a naphthalene-1-sulfonyl or 5-bromofuran-2-carbonyl moiety redirects activity toward entirely different enzyme classes . The presence of the bulky, lipophilic 9H-xanthene-9-carbonyl group in 3-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione is expected to confer unique steric and electronic properties that cannot be replicated by simpler N-acyl or N-sulfonyl analogs . Furthermore, the compound is a regioisomer of the CCR3 antagonist SB 328437 (CAS 247580-43-4), which shares the identical molecular formula (C21H18N2O5) but engages the CCR3 receptor with an IC50 of 4–4.5 nM; this topological isomerism underscores that even atomically identical compounds can possess non-overlapping pharmacological signatures, making generic substitution scientifically invalid [1].

Quantitative Differential Evidence for 3-[1-(9H-Xanthene-9-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione (CAS 2034291-93-3) Versus In-Class Comparators


Regioisomeric Scaffold Differentiation: CAS 2034291-93-3 Versus SB 328437 (CCR3 Antagonist, Identical Molecular Formula C21H18N2O5)

CAS 2034291-93-3 and SB 328437 (CAS 247580-43-4) share the identical molecular formula C21H18N2O5 and molecular weight 378.38 g/mol, yet they are regioisomers with distinct connectivity: SB 328437 contains a urea/amide linkage to a benzyloxyphenyl scaffold, whereas CAS 2034291-93-3 features a 9H-xanthene-9-carbonyl-pyrrolidine-oxazolidine-2,4-dione architecture . SB 328437 is a well-validated CCR3 antagonist (IC50 = 4.0–4.5 nM) with >2500-fold selectivity over related chemokine receptors . No CCR3 antagonism data have been reported for CAS 2034291-93-3, indicating that the two regioisomers occupy different pharmacological niches despite their identical atomic composition .

Regioisomerism Scaffold-based drug discovery Chemokine receptor pharmacology

N-Acyl Substituent Bulk Differentiation: Xanthene-9-carbonyl Versus 5-Bromofuran-2-carbonyl and Naphthalene-1-sulfonyl Analogs

Within the 3-(1-acyl-pyrrolidin-3-yl)oxazolidine-2,4-dione series, the N-acyl group critically determines steric bulk and lipophilicity. The 9H-xanthene-9-carbonyl substituent in CAS 2034291-93-3 (three fused rings, calculated XLogP3-AA ≈ 3.0–3.5) is substantially larger than the 5-bromofuran-2-carbonyl group (single ring, lower logP) found in analog 3-(1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione . Similarly, the naphthalene-1-sulfonyl analog (CAS 2034431-45-1) introduces a sulfonamide linker rather than a carbonyl, altering hydrogen-bonding capacity . These structural differences are expected to yield distinct target-binding profiles and physicochemical properties, making CAS 2034291-93-3 uniquely suited for applications requiring high aromatic surface area and lipophilic character .

Steric parameter analysis Oxazolidine-2,4-dione SAR Fragment-based lead optimization

Commercially Specified Purity Benchmarking: CAS 2034291-93-3 Versus SB 328437

The commercially available purity specification for CAS 2034291-93-3 is ≥95% (supplied by CheMenu, catalog CM863848) . In comparison, SB 328437 (CAS 247580-43-4) is typically supplied at ≥98% purity by multiple vendors (e.g., MedChemExpress, Abcam) . The 3-percentage-point purity differential may influence dose-response accuracy in early-stage screening and must be accounted for when normalizing stock solution concentrations. Researchers requiring higher purity for sensitive biophysical assays may consider post-purchase purification or vendor-specific quality verification for CAS 2034291-93-3.

Compound procurement quality Purity specification Research-grade chemical sourcing

Recommended Application Scenarios for 3-[1-(9H-Xanthene-9-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione (CAS 2034291-93-3) Based on Quantitative Differential Evidence


Regioisomer-Discriminatory Chemokine Receptor Screening Panels

Given that CAS 2034291-93-3 is a regioisomer of SB 328437 (identical molecular formula C21H18N2O5) but lacks the CCR3 antagonism profile (SB 328437 CCR3 IC50 = 4–4.5 nM), it is ideally suited as a negative-control regioisomer or as a structurally divergent probe in chemokine receptor screening panels. The use of both regioisomers in parallel enables researchers to deconvolute whether observed activity arises from the shared atomic composition or from the specific topological arrangement of functional groups .

Lipophilic Fragment-Based Lead Discovery Within Oxazolidine-2,4-Dione Chemical Space

The 9H-xanthene-9-carbonyl substituent imparts high aromatic surface area and lipophilicity (estimated XLogP3-AA ≈ 3.0–3.5) relative to smaller N-acyl analogs such as the 5-bromofuran-2-carbonyl derivative. CAS 2034291-93-3 is therefore recommended as a large-aromatic-surface fragment for fragment-based screening campaigns targeting hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms, nuclear receptors, or protein–protein interaction interfaces) where smaller N-acyl oxazolidine-2,4-diones may lack sufficient binding energy .

Purity-Normalized Early-Stage Biochemical Assay Development

With a commercial purity specification of ≥95%, CAS 2034291-93-3 is appropriate for primary biochemical screening where the 3-percentage-point purity differential relative to SB 328437 (≥98%) can be mathematically normalized. Researchers should prepare stock solutions using purity-corrected mass values (e.g., 378.38 g/mol × 0.95 purity factor) to ensure accurate concentration-response curves. This compound is suitable for target-based fluorescence polarization, thermal shift, or SPR assays where minor impurities (≤5%) are tolerated or can be chromatographically removed in situ .

Quote Request

Request a Quote for 3-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.